(E)-1-Phenyl-N-(piperidin-1-yl)methanimine
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Overview
Description
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a phenyl group attached to the imine carbon and a piperidine ring attached to the imine nitrogen. The (E)-configuration indicates that the phenyl and piperidine groups are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-(piperidin-1-yl)methanimine typically involves the condensation of aniline (or a substituted aniline) with piperidine in the presence of a suitable dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl3) or titanium tetrachloride (TiCl4). The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-N-(piperidin-1-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Phenyl-N-(morpholin-1-yl)methanimine: Similar structure but with a morpholine ring instead of a piperidine ring.
(E)-1-Phenyl-N-(pyrrolidin-1-yl)methanimine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(E)-1-phenyl-N-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H16N2/c1-3-7-12(8-4-1)11-13-14-9-5-2-6-10-14/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+ |
InChI Key |
COLZWDOHMYOHCW-ACCUITESSA-N |
Isomeric SMILES |
C1CCN(CC1)/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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